

Zoliflodacin preclinical development in vitro activity

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Compound Focus: Zoliflodacin

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In Vitro Susceptibility and Potency of Zoliflodacin

Zoliflodacin demonstrates potent in vitro activity against a wide range of *Neisseria gonorrhoeae* strains, including multidrug-resistant (MDR) isolates. The tables below summarize key findings from recent international studies.

Table 1: Zoliflodacin MIC Distribution Against Global *N. gonorrhoeae* Isolates This table compiles Minimum Inhibitory Concentration (MIC) data, showing the concentration range required to inhibit bacterial growth.

Source of Isolates (Collection Year)	Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Modal MIC (µg/mL)	Primary Reference
Global (Phase 3 Trial)	930 (approx.)	≤0.008 – 0.25	0.06	0.12	-	[1] [2]
Thailand (2018)	99	0.004 – 0.125	0.032	0.064	0.032	[3]
South Africa (2015-2017)	100	0.004 – 0.25	0.064	0.125	0.064	[3]

Source of Isolates (Collection Year)	Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Modal MIC (µg/mL)	Primary Reference
United States (Phase 3 Trial)	139 (Urogenital)	≤0.008 – 0.25	0.06	0.12	-	[1]

Table 2: Activity Against Resistant Phenotypes and Comparator Antimicrobials This table highlights **Zoliflodacin**'s activity against resistant strains and its lack of cross-resistance with other antibiotic classes.

Strain Characteristic	Zoliflodacin MIC Range (µg/mL)	Key Findings	Primary Reference
Ciprofloxacin-Resistant (n=177)	0.004 – 0.125	MIC ₉₀ of 0.125 µg/mL; no cross-resistance observed.	[3]
Ceftriaxone-Resistant	0.12 (for one isolate)	Maintained potency against a ceftriaxone-, ciprofloxacin-, and tetracycline-resistant isolate.	[1]
Comparator Drugs	N/A	No cross-resistance with ceftriaxone, azithromycin, ciprofloxacin, penicillin, spectinomycin, or tetracycline.	[3]

Detailed Experimental Protocols from Key Studies

The high-quality in vitro data is generated using standardized, internationally recognized methods.

1. Antimicrobial Susceptibility Testing (Agar Dilution) The core methodology for determining MIC values is the agar dilution technique, performed as per CLSI guidelines [3] [1].

- **Bacterial Inoculum:** Prepared to a density of 10⁴ colony-forming units (CFU) per spot.
- **Culture Medium:** Gonococcal Base (GCB) agar supplemented with 1% IsoVitalEX.
- **Antibiotic Preparation:** **Zoliflodacin** is serially diluted two-fold in the agar to create a concentration gradient.

- **Inoculation and Incubation:** The inoculum is applied to the agar plates and incubated at 36°C in 5% CO₂ with high humidity for 24 hours.
- **MIC Reading:** The MIC is defined as the lowest concentration of antibiotic that completely inhibits visible growth.
- **Quality Control:** Includes WHO reference strains (e.g., A, F, P, X, Z) and ATCC 49226 in each test run [3] [4].

2. Dynamic Pharmacodynamic Modeling (Hollow-Fiber Infection Model - HFIM) HFIM simulates human pharmacokinetics to study bacterial killing and resistance emergence over time [5].

- **Strains Used:** Includes reference strains (WHO F), extensively drug-resistant strains (WHO X), and strains with pre-existing GyrB mutations (SE600/18).
- **Dosing Simulation:** Exposes bacteria to dynamically changing concentrations of **Zoliflodacin** (as a single 0.5-4 g dose) alone or in combination with doxycycline (100 mg twice daily for 7 days).
- **Endpoint Analysis:** Monitors total bacterial load and the emergence of resistant subpopulations over up to 7 days. Resistant colonies are analyzed for gyrB mutations.

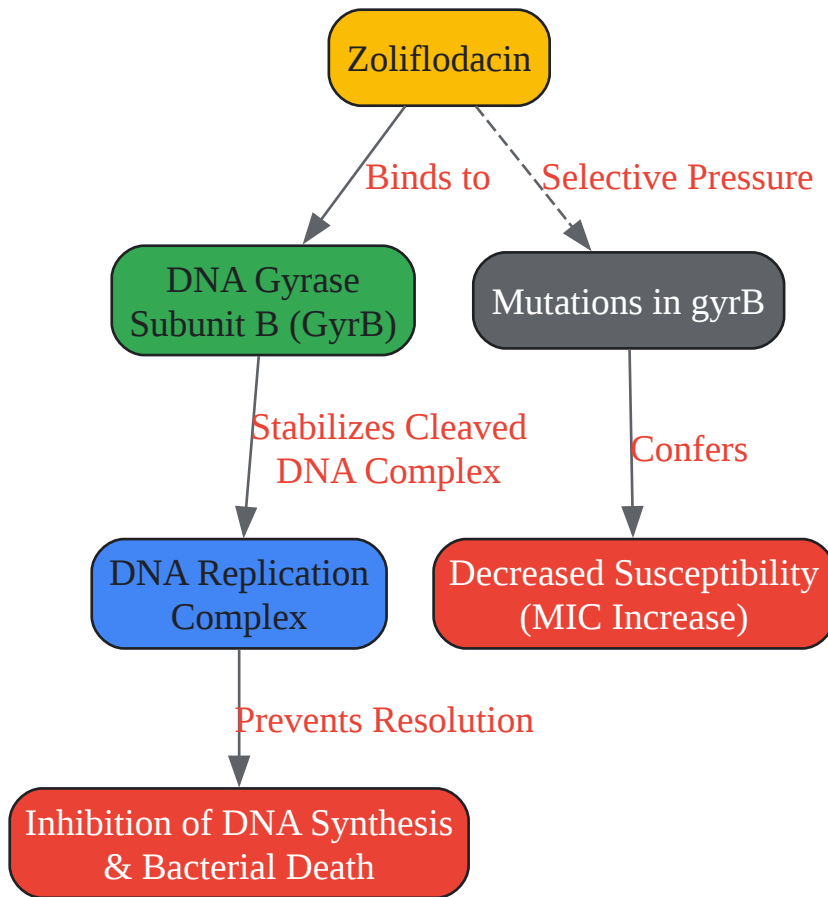
3. In Vitro Induction of Resistance (Serial Passage Assay) This method assesses the potential for resistance development under antibiotic pressure [4].

- **Procedure:** Commensal *Neisseria* species are serially passaged on GCB plates containing increasing concentrations of **Zoliflodacin**.
- **Passaging:** Growth from a plate with a given concentration is transferred to a new plate with a two-fold higher concentration, repeated for up to 10 days or until growth is inhibited.
- **Analysis:** MICs of passaged strains are determined and compared to baseline. Whole Genome Sequencing (WGS) identifies resistance-conferring mutations.

Mechanism of Action and Resistance Analysis

Novel Mechanism of Action Zoliflodacin is a first-in-class spiropyrimidinetrione that inhibits bacterial DNA synthesis by targeting the **DNA gyrase subunit B (GyrB)** [6] [2]. This is a distinct binding site and mechanism from fluoroquinolones (which target GyrA and ParC), explaining the lack of cross-resistance [3].

The following diagram illustrates **Zoliflodacin's** unique mechanism of action and the potential pathway for resistance emergence.



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Resistance Mechanisms and Pathways Although resistance is currently rare in clinical isolates, in vitro studies have identified specific resistance mechanisms.

- **Primary Mutations:** Key amino acid substitutions in GyrB confer resistance: **D429N**, **K450T**, and **S467N** [4]. Novel mutations such as **T472P** and **M464R** have also been observed [4] [5].
- **Resistance via Transformation:** A critical preclinical finding is that commensal *Neisseria* species (e.g., *N. mucosa*, *N. subflava*) can develop **zoliflodacin** resistance in vitro, and these resistance determinants can be transferred to *N. gonorrhoeae* via natural transformation [4]. This represents a potential clinical pathway for emergent resistance.
- **Fitness Cost:** Mutants with GyrB D429N and T472P substitutions showed an **impaired biofitness** in HFIM studies, which may limit their persistence in the absence of antibiotic pressure [5].

Interpretation of Key Preclinical Findings

- **Potency and Spectrum:** The consistently low MIC values across diverse geographical regions and resistant phenotypes confirm that **zoliflodacin** is a highly potent agent against *N. gonorrhoeae* [3] [1].
- **Low Resistance Potential:** The drug has a high barrier to resistance. Mutations are not easily selected in *N. gonorrhoeae* alone and often come with a fitness cost [4] [5].
- **Combination Therapy:** Dynamic HFIM studies indicate that combining **zoliflodacin** with doxycycline (a common need due to chlamydia co-infections) is slightly more effective than monotherapy in eradicating gonococci and suppressing resistance, alleviating initial concerns about antagonism [5].

This synthesis of preclinical data, demonstrating potent activity, a novel mechanism, and a manageable resistance profile, provides a strong scientific foundation for its continued clinical development.

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References

1. P-1103. In Vitro Activity of Zoliflodacin Against Baseline ... [pmc.ncbi.nlm.nih.gov]
2. Positive results in largest pivotal phase 3 trial of a novel ... [gardp.org]
3. High In Susceptibility to the First-in-Class Spiropyrimidinetrione... Vitro [pmc.ncbi.nlm.nih.gov]
4. Gonococcal resistance to zoliflodacin could emerge via ... [nature.com]
5. Pharmacodynamics of zoliflodacin plus doxycycline ... [pmc.ncbi.nlm.nih.gov]
6. US FDA accepts New Drug Application for zoliflodacin [gardp.org]

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